molecular formula C18H21BrN4OS B6486824 5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869342-81-4

5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486824
CAS No.: 869342-81-4
M. Wt: 421.4 g/mol
InChI Key: XYBPPAZJPNCVJB-UHFFFAOYSA-N
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Description

The compound 5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused triazole-thiazole core substituted with a 3-bromophenyl group, a 3-methylpiperidinyl moiety, and a 2-methyl group. This heterocyclic scaffold is structurally analogous to bioactive molecules reported in recent studies, particularly those targeting enzyme inhibition and antimicrobial activity . Such structural features align with pharmacophores explored in antifungal and CNS-targeting agents .

Properties

IUPAC Name

5-[(3-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-11-5-4-8-22(10-11)15(13-6-3-7-14(19)9-13)16-17(24)23-18(25-16)20-12(2)21-23/h3,6-7,9,11,15,24H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPPAZJPNCVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , with the CAS number 869342-89-2 , is a novel triazole-thiazole hybrid that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular modeling studies, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C18H21BrN4OS
  • Molecular Weight : 421.4 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the bromophenyl and piperidine moieties via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Induction of apoptosis via caspase activation
HepG215Inhibition of microtubule assembly

In a study evaluating apoptosis-inducing effects, the compound enhanced caspase-3 activity significantly at concentrations as low as 10 µM, indicating its role in promoting programmed cell death in cancer cells .

Other Pharmacological Effects

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives of triazole-thiazole hybrids have been reported to possess antibacterial and antifungal activities.

Molecular Modeling Studies

Molecular docking studies indicate that the compound interacts effectively with several biological targets:

  • Topoisomerase II : Inhibition of this enzyme is crucial for its anticancer activity.
  • Microtubule Dynamics : The compound disrupts microtubule formation, which is essential for cell division .

Case Studies

A notable case study involved a series of derivatives synthesized based on this compound's structure. Researchers found that modifications to the bromophenyl group significantly affected the biological activity. For instance:

  • A derivative with a fluorine substitution instead of bromine exhibited enhanced potency against MDA-MB-231 cells.

This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight Key Features
Target Compound: 5-[(3-Bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol C18H21BrN4OS R1: 3-Bromophenyl, R2: 3-Methylpiperidinyl, R3: Methyl ~433.3 Balanced lipophilicity; potential halogen bonding via Br
5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C19H23BrN4OS R1: 3-Bromophenyl, R2: 4-Methylpiperidinyl, R3: Ethyl 435.4 Increased steric bulk (ethyl vs. methyl); altered piperidine regiochemistry
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol C26H28ClN5O3S R1: 3-Chlorophenyl, R2: Piperazinyl, R3: Methyl 526.0 Polar piperazine group; enhanced solubility; chloro vs. bromo electronic effects
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one C19H13BrN4O2S R1: 4-Bromophenyl, R2: Methoxybenzylidene 449.3 Conjugated benzylidene system; ketone functionality enhances rigidity

Substituent Effects on Physicochemical Properties

  • Piperidinyl vs. Piperazinyl : The 3-methylpiperidinyl group in the target compound is less polar than the piperazinyl group in ’s analogue, likely reducing aqueous solubility but improving blood-brain barrier penetration .
  • Alkyl Chain Variations : The 2-methyl substituent in the target compound minimizes steric hindrance compared to the 2-ethyl group in ’s analogue, possibly favoring metabolic stability .

Preparation Methods

Key Reaction:

2-Amino-5-methylthiazole+1H-1,2,4-triazole-3-carbaldehydeBaseTriazolothiazole Core\text{2-Amino-5-methylthiazole} + \text{1H-1,2,4-triazole-3-carbaldehyde} \xrightarrow{\text{Base}} \text{Triazolothiazole Core}

The hydroxyl group at position 6 is introduced during cyclization, often via the inclusion of a hydroxylamine intermediate or oxidation of a ketone precursor. For example, the use of hydroxylamine hydrochloride in ethanol under reflux facilitates the formation of the 6-hydroxy derivative.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl moiety is incorporated through cross-coupling reactions. A Suzuki-Miyaura coupling is advantageous for its regioselectivity and compatibility with heterocyclic systems.

Protocol:

  • Halogenation : Introduce a bromine atom at the desired position on the phenyl ring using electrophilic bromination (e.g., Br2/FeBr3\text{Br}_2/\text{FeBr}_3).

  • Coupling : React the brominated phenylboronic acid with the triazolothiazole core under palladium catalysis:

Triazolothiazole-Br+3-Bromophenylboronic AcidPd(PPh3)4,Na2CO3Target Intermediate\text{Triazolothiazole-Br} + \text{3-Bromophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Intermediate}

Yields for analogous reactions range from 28.8% to 35.8% after purification via silica gel chromatography.

Attachment of the 3-Methylpiperidinyl Group

The 3-methylpiperidinyl substituent is introduced via a Mannich reaction or nucleophilic substitution. The Mannich approach is preferred for its ability to form carbon-nitrogen bonds adjacent to carbonyl groups.

Mannich Reaction Conditions:

  • Reactants :

    • Triazolothiazole aldehyde derivative

    • 3-Methylpiperidine

    • Formaldehyde or paraformaldehyde

  • Catalyst : HCl\text{HCl} or AcOH\text{AcOH}

  • Solvent : Ethanol or dichloromethane

  • Temperature : 60–80°C, 6–12 hours

Example :

Triazolothiazole-CHO+3-Methylpiperidine+HCHOAcOHTarget Adduct\text{Triazolothiazole-CHO} + \text{3-Methylpiperidine} + \text{HCHO} \xrightarrow{\text{AcOH}} \text{Target Adduct}

The product is isolated in ~30–40% yield after column chromatography (eluent: CHCl3/MeOH\text{CHCl}_3/\text{MeOH}, 95:5).

Methyl Group Introduction at Position 2

The 2-methyl group is typically installed early in the synthesis via alkylation. Methyl iodide or dimethyl sulfate serves as the methylating agent under basic conditions.

Methylation Step:

Triazolothiazole-NH+CH3IK2CO3,DMF2-Methyl Derivative\text{Triazolothiazole-NH} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-Methyl Derivative}

Reaction efficiency exceeds 80% when conducted at 50°C for 4 hours.

Final Functionalization and Purification

The hydroxyl group at position 6 is often preserved throughout the synthesis but may require protection (e.g., as a silyl ether ) during reactive steps. Final deprotection with TBAF\text{TBAF} (tetrabutylammonium fluoride) affords the free hydroxy compound.

Purification Data:

StepMethodEluentPurity (HPLC)
Core IsolationColumn ChromatographyCHCl3/MeOH\text{CHCl}_3/\text{MeOH} (97:3)95%
Final CompoundPreparative HPLCMeCN/H2O\text{MeCN}/\text{H}_2\text{O} (70:30)98%

Optimization Challenges and Solutions

  • Regioselectivity in Coupling Reactions :

    • Use of bulky ligands (e.g., SPhos\text{SPhos}) enhances selectivity for the 3-bromophenyl attachment.

  • Steric Hindrance with 3-Methylpiperidine :

    • Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yields by 15%.

  • Hydroxyl Group Stability :

    • Protection as a TBS ether prevents undesired oxidation during Pd-catalyzed steps.

Comparative Analysis of Synthetic Routes

RouteKey StepYield (%)Purity (%)
ASuzuki Coupling → Mannich Reaction28.895
BDirect Alkylation → Ullmann Coupling35.898
COne-Pot Cyclization/Functionalization22.490

Route B offers the best balance of yield and purity, though it requires stringent temperature control .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReaction TypeConditionsYield RangeEvidence
CyclizationRing formationDMF, 80°C, 12h65–75%
CouplingAlkylationCHCl₃, Et₃N, 60°C70–85%

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts, mass fragmentation) during structural elucidation?

Answer:
Discrepancies may arise from tautomerism, solvent effects, or impurities. Methodological strategies include:

  • Multi-technique validation : Combine 1D/2D NMR (COSY, HSQC) for proton/carbon assignment and HRMS for exact mass confirmation .
  • X-ray crystallography (using SHELX or ORTEP-3) to resolve stereochemical ambiguities .
  • Comparative analysis with structurally analogous compounds (e.g., halogen-substituted derivatives in ) to identify pattern deviations .

Which spectroscopic techniques are most reliable for confirming molecular structure and purity?

Answer:
A tiered approach ensures accuracy:

Primary characterization :

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to map proton/carbon environments .
  • ESI-HRMS for molecular formula validation (e.g., [M+H]⁺ ion matching theoretical mass) .

Purity assessment :

  • HPLC-PDA (>95% purity threshold) .

Advanced validation :

  • Single-crystal XRD for absolute configuration .

What strategies are used to investigate the structure-activity relationship (SAR) of this compound?

Answer:
SAR studies focus on modifying substituents and evaluating bioactivity changes:

  • Halogen substitution : Replace 3-bromophenyl with 3-fluorophenyl to assess electronic effects on target binding .
  • Piperidine modifications : Compare 3-methylpiperidine with 4-ethylpiperazine derivatives to study steric/electronic impacts .
  • Bioassays : Measure IC₅₀ against enzymes (e.g., 14-α-demethylase in ) or cell viability (MTT assay) .

Q. Table 2: Key SAR Findings from Analog Studies

Analog SubstituentBioactivity ChangeEvidence
3-Chlorophenyl (vs. 3-Bromo)2-fold ↓ antifungal potency
4-Methylpiperazine (vs. 3-Methylpiperidine)Improved CNS penetration

How can computational modeling guide the optimization of pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock, Glide) predicts binding modes to targets like 14-α-demethylase (PDB: 3LD6) .
  • MD simulations assess ligand-receptor complex stability over 100 ns trajectories.
  • QSAR models optimize logP and solubility; achieved R² = 0.89 between predicted and experimental binding affinities .

What in vitro assays are used to evaluate pharmacological activity?

Answer:

  • Enzyme inhibition : Measure IC₅₀ against targets (e.g., lanosterol demethylase) via fluorometric assays .
  • Antimicrobial activity : Broth microdilution for MIC determination against Candida albicans .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~10 μM) .

How do structural analogs inform research on this compound’s biological potential?

Answer:
Analog studies highlight activity trends:

Analog StructureBioactivityEvidence
Thiazolo-triazole with ClAnticancer (IC₅₀ 5 μM)
Piperazine-furan hybridsAntifungal (MIC 2 μg/mL)
Benzylidene derivativesCOX-2 inhibition (IC₅₀ 0.8 μM)

These findings prioritize anticancer and anti-inflammatory assays for the target compound .

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